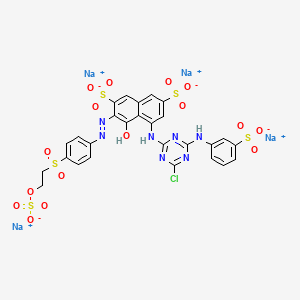

Reactive Red 198

Beschreibung

Eigenschaften

CAS-Nummer |

78952-61-1 |

|---|---|

Molekularformel |

C27H18ClN7Na4O16S5 |

Molekulargewicht |

984.2 g/mol |

IUPAC-Name |

tetrasodium;5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C27H22ClN7O16S5.4Na/c28-25-31-26(29-16-2-1-3-18(12-16)53(39,40)41)33-27(32-25)30-20-13-19(54(42,43)44)10-14-11-21(55(45,46)47)23(24(36)22(14)20)35-34-15-4-6-17(7-5-15)52(37,38)9-8-51-56(48,49)50;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4 |

InChI-Schlüssel |

ZRXRACPUMHCGPL-UHFFFAOYSA-J |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Andere CAS-Nummern |

145017-98-7 78952-61-1 |

Physikalische Beschreibung |

DryPowde |

Synonyme |

reactive red 198 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Reactive Red 198 (CAS Number: 145017-98-7): A Technical Guide for Researchers

An In-depth Review of its Chemical Properties, Synthesis, and Applications in Environmental and Toxicological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Reactive Red 198 (RR-198), a synthetic azo dye widely used in the textile industry. While its primary application lies in dyeing cellulosic fibers, its prevalence in industrial effluents has made it a significant subject of environmental research. This document summarizes the known chemical and physical properties, outlines its general synthesis, and details its application as a model compound in degradation and toxicological studies. It is important to note that despite its availability as a research chemical, a review of current scientific literature reveals a notable absence of applications for this compound in drug development, cellular assays, or as a modulator of biological signaling pathways.

Chemical and Physical Properties

This compound is a complex anionic dye characterized by its vibrant red color and high water solubility. Its chemical structure features a triazine ring, which facilitates its covalent bonding with textile fibers.[1] The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 145017-98-7 | [2] |

| Molecular Formula | C₂₇H₁₈ClN₇Na₄O₁₆S₅ | [2] |

| Molecular Weight | 984.21 g/mol | [2] |

| Appearance | Deep red powder | [2] |

| Solubility | Soluble in water | |

| Maximum Absorption (λmax) | 515 - 530 nm | [3][4] |

| C.I. Number | 18221 | [2] |

Synthesis and Manufacturing

The industrial synthesis of this compound is a multi-step process involving diazo coupling and condensation reactions. While detailed proprietary protocols are not publicly available, the general manufacturing method can be outlined as follows[2]:

-

Diazotization: 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate is diazotized.

-

Coupling: The resulting diazonium salt is coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid).

-

First Condensation: The product from the coupling reaction is then condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

-

Second Condensation: Finally, the intermediate from the first condensation is reacted with 3-Aminobenzenesulfonic acid to yield the final this compound molecule.

A simplified logical workflow for the synthesis is presented below.

Caption: General synthesis workflow for this compound.

Application in Environmental Research: A Model Pollutant

The majority of scientific research on this compound is focused on its role as a model pollutant in the development of wastewater treatment technologies. Its complex and stable aromatic structure makes it resistant to conventional biodegradation, posing a significant environmental challenge.[3]

Biodegradation Studies

Various microorganisms, including bacteria and fungi, have been investigated for their ability to decolorize and degrade this compound.[5][6] The degradation process often involves the enzymatic cleavage of the azo bond (-N=N-), which is responsible for the dye's color.

A proposed metabolic pathway for the biodegradation of this compound by Bacillus cereus involves the initial breakdown of the molecule into smaller aromatic amines, which are then further metabolized.[5]

Caption: Simplified biodegradation pathway of this compound.

Photocatalytic Degradation

Advanced Oxidation Processes (AOPs), particularly photocatalysis, have been extensively studied for the degradation of this compound.[7][8] These methods utilize semiconductor photocatalysts (e.g., TiO₂, ZnO) and a light source (e.g., UV, visible light) to generate highly reactive hydroxyl radicals (•OH) that can mineralize the dye into less harmful substances.

Experimental Protocol for Photocatalytic Degradation of this compound:

A typical experimental setup for the photocatalytic degradation of this compound is as follows:

-

Preparation of Dye Solution: A stock solution of this compound is prepared in deionized water. The desired experimental concentration (e.g., 10-50 mg/L) is obtained by diluting the stock solution.[7]

-

Catalyst Suspension: A specific amount of the photocatalyst (e.g., 0.1 g/L of ZnO-Nd) is added to the dye solution.[7]

-

pH Adjustment: The pH of the solution is adjusted to the optimal level for the specific catalyst using dilute acid or base (e.g., pH 5).[7]

-

Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.

-

Photoreaction: The solution is then exposed to a light source (e.g., a UV lamp or solar simulator) under continuous stirring.

-

Sampling and Analysis: Aliquots of the solution are withdrawn at regular intervals. The samples are centrifuged or filtered to remove the catalyst particles.

-

Concentration Measurement: The concentration of the remaining this compound in the supernatant is determined spectrophotometrically by measuring the absorbance at its λmax (around 520 nm).[7]

-

Degradation Efficiency Calculation: The percentage of dye degradation is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Caption: Typical workflow for photocatalytic degradation experiments.

Spectroscopic Data

| Spectroscopic Data | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment | References |

| FT-IR | ~3570 | O-H stretching (phenolic) | [4] |

| ~2947 | C-H stretching (alkanes) | [4] | |

| ~1575 | -N=N- stretching (azo bond) | [4] | |

| ~1186 | Chloride containing compound | [4] | |

| ~1028 | S=O stretching (sulfonic acid) | [4] | |

| UV-Visible | 515 - 530 | λmax (Visible region, corresponds to color) | [3][4] |

Toxicological Information

Toxicological studies on this compound are primarily focused on its environmental impact. The parent dye molecule is considered toxic to aquatic organisms.[7] However, research has shown that the byproducts of its degradation can be less toxic. Phytotoxicity studies using organisms like Vigna radiata (mung bean) have been conducted to assess the toxicity of the dye and its metabolites, with results indicating that the degradation products are generally non-toxic.[5][9] According to the aggregated GHS information from multiple notifications to the ECHA C&L Inventory, this chemical does not meet the criteria for GHS hazard classification.[10]

Conclusion for the Research and Drug Development Professional

This compound (CAS: 145017-98-7) is a well-characterized azo dye with significant relevance in the textile industry and environmental science. Its primary utility for researchers lies in its role as a benchmark compound for developing and evaluating new water remediation technologies, such as advanced oxidation processes and bioremediation strategies.

For scientists in the fields of biology, pharmacology, and drug development, it is crucial to recognize the current void in the literature regarding any specific biological activity or therapeutic application of this compound. There is no evidence to suggest its use as a signaling pathway modulator, a fluorescent probe for biological imaging, or a lead compound in drug discovery. Therefore, its use in a biological or pharmaceutical research context is not supported by current scientific data. The information presented in this guide is intended to provide a comprehensive understanding of its established properties and applications, thereby enabling researchers to make informed decisions about its relevance to their work.

References

- 1. researchgate.net [researchgate.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. researchgate.net [researchgate.net]

- 5. Biodegradation of this compound by textile effluent adapted microbial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation analysis of this compound by hairy roots of Tagetes patula L. (Marigold) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

"Molecular formula of C.I. Reactive Red 198"

An In-depth Technical Guide to C.I. Reactive Red 198

This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. This compound, a widely used monoazo reactive dye. It is intended for researchers, scientists, and professionals in chemistry and material science. This document details the dye's molecular characteristics, provides a summary of its manufacturing process, and outlines experimental protocols for its analysis, particularly in the context of wastewater treatment and adsorption studies.

Chemical and Physical Properties

C.I. This compound is a synthetic dye belonging to the single azo class.[1] It is primarily used for dyeing cellulosic fibers such as cotton.[1][2] The dye is characterized by its high water solubility and the presence of a reactive group that forms a covalent bond with the fiber.

Chemical Identifiers

A summary of the key identifiers for C.I. This compound is presented in the table below.

| Identifier | Value |

| IUPAC Name | tetrasodium;5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate[3] |

| Molecular Formula | C₂₇H₁₈ClN₇Na₄O₁₆S₅[1][3][4][5][6] |

| Molecular Weight | 984.21 g/mol [1][4][5] |

| CAS Registry Number | 78952-61-1, 145017-98-7[1][3][6][7] |

| C.I. Name | C.I. This compound[1][3] |

| C.I. Number | 18221[1][3][4][6] |

| Synonyms | This compound, Remazol Red RB, Remazol Red RB 133, Everzol Red RBN[3][6] |

Physicochemical Data

| Property | Value |

| Appearance | Deep red powder[1] |

| UV-Vis λmax | 515 nm, 518 nm, 542 nm[8][9][10] |

| Class | Single Azo Dye[1] |

Synthesis and Manufacturing

The manufacturing of C.I. This compound involves a multi-step chemical synthesis process. The general workflow consists of diazotization, coupling, and two condensation reactions.

Manufacturing Workflow

The logical relationship for the synthesis of C.I. This compound is outlined below. It begins with the diazotization of an aromatic amine, followed by coupling with a naphthalenic compound. The resulting product then undergoes sequential condensation reactions with cyanuric chloride and a final aromatic amine.

Caption: Manufacturing workflow for C.I. This compound.

General Manufacturing Protocol

The synthesis of C.I. This compound follows these key steps[1]:

-

Diazotization: 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt solution is then added to a solution of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid). The coupling reaction is typically carried out under controlled pH and temperature to yield a monoazo dye intermediate.

-

First Condensation: The azo dye intermediate is reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This reaction substitutes one of the chlorine atoms on the triazine ring with the amino group of the H-acid moiety.

-

Second Condensation: Finally, the resulting dichlorotriazinyl dye is condensed with 3-Aminobenzenesulfonic acid. This step involves the substitution of a second chlorine atom on the triazine ring, yielding the final C.I. This compound product.

-

Isolation: The final product is isolated from the reaction mixture, often by salting out, followed by filtration, drying, and standardization.

Experimental Protocols: Adsorption Studies

C.I. This compound is a common target in studies focused on the remediation of textile wastewater. Adsorption is a widely investigated method for its removal. Below is a generalized experimental protocol for a batch adsorption study, synthesized from multiple research reports.

Adsorption Experimental Workflow

The workflow for a typical dye adsorption experiment involves preparing the dye solution, conducting the adsorption under controlled conditions, separating the adsorbent, and analyzing the remaining dye concentration.

Caption: General experimental workflow for a batch adsorption study.

Detailed Methodology for Batch Adsorption

This protocol outlines the steps to evaluate the efficiency of an adsorbent for the removal of C.I. This compound from an aqueous solution.

1. Materials and Reagents:

-

C.I. This compound dye

-

Adsorbent material (e.g., activated carbon, chitosan, magnetic nanoparticles)[11][12][13]

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Glassware (beakers, flasks)

-

Shaker or magnetic stirrer

-

Centrifuge or filtration apparatus

-

UV-Vis Spectrophotometer

2. Preparation of Solutions:

-

Prepare a stock solution (e.g., 1000 mg/L) of C.I. This compound by dissolving a known weight of the dye in deionized water.

-

Prepare working solutions of desired concentrations (e.g., 20 to 200 mg/L) by diluting the stock solution.[9][12]

3. Adsorption Experiment:

-

In a series of flasks, add a fixed volume of the dye solution (e.g., 25-100 mL).

-

Adjust the initial pH of the solutions to the desired value (e.g., pH 2-8) using HCl or NaOH.[8][11][12]

-

Add a pre-weighed amount of the adsorbent (e.g., 0.02 g to 1 g/L) to each flask.[8][12]

-

Place the flasks in a shaker and agitate at a constant speed (e.g., 120-150 rpm) and temperature (e.g., 20-60 °C) for a specific contact time (e.g., 5-60 minutes).[9][11][12]

4. Analysis:

-

After the agitation period, separate the adsorbent from the solution by centrifugation or filtration.

-

Measure the final concentration of C.I. This compound in the supernatant/filtrate using a UV-Vis spectrophotometer at its wavelength of maximum absorbance (λmax ≈ 518 nm).[10]

-

Calculate the percentage of dye removal and the adsorption capacity (qe, in mg/g) using the appropriate equations.

Summary of Experimental Conditions

The optimal conditions for the removal of C.I. This compound can vary significantly depending on the adsorbent used. The following table summarizes conditions reported in various studies.

| Adsorbent | Optimal pH | Adsorbent Dose | Temperature (°C) | Contact Time (min) | Max Adsorption Capacity (mg/g) |

| Chitosan | 5 | 1 g/L | 20 | 40 | 196.9 |

| Magnetic-SBA-15 | 2 | 0.4 g/L | 25 | 60 | Not Specified |

| Hydrogel | 8 | 0.02 g / 25 mL | 20-45 | Not Specified | 430.76 |

| Walnut Shell Activated Carbon | 3 | Not Specified | 50 | Not Specified | Not Specified |

Table references: Chitosan[12], Magnetic-SBA-15[11], Hydrogel[8], Walnut Shell Activated Carbon[13]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound [chembk.com]

- 3. This compound | C27H18ClN7Na4O16S5 | CID 166507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. dyeschemical.com [dyeschemical.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrevlett.com [chemrevlett.com]

- 10. researchgate.net [researchgate.net]

- 11. Adsorption of this compound on Silicate Magnetic Nano Structure: Adsorption Studies and Modeling [jtst.ir]

- 12. evols.library.manoa.hawaii.edu [evols.library.manoa.hawaii.edu]

- 13. aet.irost.ir [aet.irost.ir]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Reactive Red 198

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of C.I. Reactive Red 198, a widely used monoazo reactive dye. This document outlines the detailed chemical pathways, experimental protocols, and purification methodologies essential for obtaining a high-purity product suitable for research and development applications.

Introduction to this compound

This compound (C.I. 18221) is a synthetic anionic dye belonging to the vinyl sulfone class of reactive dyes. Its vibrant red color and the ability to form a covalent bond with cellulosic fibers make it a staple in the textile industry. For laboratory applications, a well-defined and pure sample of this compound is crucial for accurate and reproducible experimental results.

Chemical Profile:

| Property | Value |

| Molecular Formula | C₂₇H₁₈ClN₇Na₄O₁₆S₅[1] |

| Molecular Weight | 984.21 g/mol [1] |

| CAS Number | 145017-98-7[1] |

| Chemical Name | Tetrasodium 5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves four primary stages. The overall workflow is a sequential series of reactions, each critical for the formation of the final dye molecule.[1]

Experimental Protocols

The following protocols are a composite of established procedures for the synthesis of similar reactive azo dyes and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate

This initial step involves the conversion of the primary aromatic amine into a diazonium salt.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate | 281.29 | 28.1 g | 0.10 |

| Hydrochloric acid (37%) | 36.46 | 30 mL | 0.36 |

| Sodium nitrite (NaNO₂) | 69.00 | 7.2 g | 0.105 |

| Deionized water | 18.02 | 200 mL | - |

| Ice | - | As needed | - |

Procedure:

-

In a 500 mL beaker, suspend 28.1 g of 2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate in 100 mL of deionized water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add 30 mL of concentrated hydrochloric acid to the suspension, maintaining the temperature below 5 °C.

-

In a separate beaker, dissolve 7.2 g of sodium nitrite in 100 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Continue stirring for an additional 30-60 minutes at 0-5 °C.

-

Confirm the completion of diazotization by testing for a slight excess of nitrous acid using starch-iodide paper (should turn blue).

-

The resulting diazonium salt solution should be used immediately in the next stage.

Stage 2: Azo Coupling

The diazonium salt is then coupled with an activated aromatic compound to form the azo chromophore.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | 319.31 | 32.0 g | 0.10 |

| Sodium carbonate (Na₂CO₃) | 105.99 | As needed | - |

| Deionized water | 18.02 | 200 mL | - |

| Ice | - | As needed | - |

Procedure:

-

In a 1 L beaker, dissolve 32.0 g of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in 200 mL of deionized water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Adjust the pH of the solution to 7.0-8.0 by the portion-wise addition of sodium carbonate.

-

Slowly add the previously prepared cold diazonium salt solution to the coupling component solution over 1-2 hours, maintaining the temperature at 0-5 °C and the pH at 7.0-8.0 with the addition of sodium carbonate as needed.

-

After the addition is complete, continue to stir the reaction mixture for an additional 2-4 hours at 0-5 °C.

-

The completion of the coupling reaction can be monitored by the absence of the diazonium salt (spot test with an alkaline solution of R-salt). The product of this stage is a monoazo dye intermediate.

Stage 3: First Condensation with Cyanuric Chloride

The monoazo dye intermediate is then reacted with cyanuric chloride to introduce the reactive triazine ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) | 184.41 | 18.5 g | 0.10 |

| Sodium carbonate (Na₂CO₃) | 105.99 | As needed | - |

| Deionized water | 18.02 | 100 mL | - |

| Ice | - | As needed | - |

Procedure:

-

In a separate 500 mL beaker, prepare a fine suspension of 18.5 g of cyanuric chloride in 100 mL of ice-water.

-

Slowly add the cold monoazo dye solution from Stage 2 to the cyanuric chloride suspension with vigorous stirring, maintaining the temperature at 0-5 °C.

-

Maintain the pH of the reaction mixture at 6.0-7.0 by the controlled addition of a 10% sodium carbonate solution.

-

Continue stirring at 0-5 °C for 3-4 hours. The progress of the condensation can be monitored by thin-layer chromatography (TLC).

Stage 4: Second Condensation with 3-Aminobenzenesulfonic acid

The final step involves the reaction of the dichlorotriazinyl intermediate with 3-aminobenzenesulfonic acid to yield this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 3-Aminobenzenesulfonic acid (Metanilic acid) | 173.19 | 17.3 g | 0.10 |

| Sodium carbonate (Na₂CO₃) | 105.99 | As needed | - |

| Deionized water | 18.02 | 100 mL | - |

Procedure:

-

Dissolve 17.3 g of 3-aminobenzenesulfonic acid in 100 mL of water, neutralizing to pH 7.0 with sodium carbonate.

-

Add this solution to the reaction mixture from Stage 3.

-

Slowly raise the temperature of the reaction mixture to 40-45 °C and maintain it for 4-6 hours.

-

During this time, maintain the pH at 6.0-7.0 by adding a 10% sodium carbonate solution.

-

Monitor the reaction for the disappearance of the dichlorotriazinyl intermediate by TLC.

Purification Protocol

Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and inorganic salts.

Salting Out

This is the primary method for isolating the crude dye from the reaction mixture.

Materials and Reagents:

| Reagent |

| Sodium chloride (NaCl) |

| Ethanol |

| Deionized water |

Procedure:

-

Once the final condensation is complete, cool the reaction mixture to room temperature.

-

Add sodium chloride to the reaction mixture (typically 10-20% w/v) with stirring to precipitate the dye.

-

Continue stirring for 1-2 hours to ensure complete precipitation.

-

Collect the precipitated dye by vacuum filtration.

-

Wash the filter cake with a saturated sodium chloride solution to remove some of the impurities.

-

Further wash the filter cake with a minimal amount of cold ethanol to remove organic impurities.

-

Dry the crude dye in a vacuum oven at 60-70 °C.

Recrystallization

For obtaining a higher purity product, recrystallization is recommended.

Procedure:

-

Dissolve the crude dye in a minimum amount of hot deionized water.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water, followed by a cold ethanol wash.

-

Dry the purified this compound in a vacuum oven at 60-70 °C.

Data Presentation

Expected Yield and Purity:

| Parameter | Typical Value |

| Overall Yield | 60-75% (based on the limiting reagent) |

| Purity (by HPLC) | > 95% after recrystallization |

Purity Analysis: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution method. The mobile phase typically consists of a buffered aqueous solution and an organic solvent like acetonitrile. The dye concentration can be determined using a UV-Vis spectrophotometer by measuring the absorbance at its λmax (approximately 518 nm).

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformations occurring at each stage of the synthesis.

This guide provides a foundational protocol for the synthesis and purification of this compound for laboratory use. Researchers should adapt and optimize these procedures based on their specific equipment and purity requirements.

References

Spectral Properties of Reactive Red 198 in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 198 (RR198) is a widely used sulfonated monoazo dye in the textile industry. Due to its high water solubility and stability, its presence in industrial effluents is a significant environmental concern. Understanding the spectral properties of RR198 in aqueous solutions is crucial for developing effective detection, quantification, and degradation methods. This technical guide provides a comprehensive overview of the key spectral characteristics of RR198, with a focus on its UV-Vis absorption properties and the influence of pH. The information presented herein is vital for researchers and professionals involved in environmental monitoring, wastewater treatment, and the development of analytical methods for dye quantification.

UV-Visible Spectral Properties

The color of this compound in an aqueous solution arises from its ability to absorb light in the visible region of the electromagnetic spectrum. The primary spectral characteristic used for its quantification is its maximum absorbance wavelength (λmax).

Quantitative Spectral Data

The following table summarizes the key UV-Visible absorption data for this compound in aqueous solutions as reported in the scientific literature.

| Spectral Parameter | Value | Reference(s) |

| Maximum Absorbance Wavelength (λmax) | 515 nm | [1][2] |

| Maximum Absorbance Wavelength (λmax) | 518 nm | [3] |

| Maximum Absorbance Wavelength (λmax) | 520 nm | [4][5][6] |

Note: Variations in λmax can be attributed to differences in experimental conditions, including solvent pH, dye concentration, and the specific spectrophotometer used.

Effect of pH on Spectral Properties and Stability

The pH of the aqueous solution is a critical factor that can influence the spectral properties and stability of this compound. While some studies indicate that the absorbance of RR198 is stable across a certain pH range, its degradation and removal are highly pH-dependent.

Influence of pH on Absorbance and Removal

-

Absorbance Stability: One study reported no significant change in the absorbance of RR198 solutions when the pH was varied between 4.0, 6.0, and 8.0[7]. This suggests that the chromophore structure is stable within this pH range under the tested conditions.

-

Optimal pH for Removal/Degradation: Several studies have investigated the optimal pH for the removal or degradation of RR198 from aqueous solutions using various advanced oxidation processes and adsorption techniques.

-

A study on the photocatalytic removal of RR198 found the optimum pH to be 4[8].

-

Another investigation focusing on photocatalytic oxidation determined the optimal pH to be 5.

-

Similarly, studies on the adsorption of RR198 onto different materials also identified an optimal pH of 5 for efficient removal[1].

-

The increased efficiency of removal and degradation at acidic pH values (around 4-5) is often attributed to the surface charge of the materials used and the speciation of the dye molecule.

Experimental Protocols

Accurate determination of the spectral properties of this compound relies on standardized experimental procedures. Below are typical methodologies for UV-Vis spectral analysis and for investigating the effect of pH.

UV-Visible Spectrophotometry

A common method for analyzing the spectral properties of RR198 is UV-Visible spectrophotometry.

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the dye in double-distilled or deionized water[1].

-

Preparation of Working Solutions: The stock solution is then diluted to the desired concentrations for analysis[1].

-

Spectral Measurement: The absorbance of the working solutions is measured using a UV-Vis spectrophotometer. The spectrum is typically scanned over a wavelength range that includes the visible region (e.g., 400-800 nm) to determine the maximum absorbance wavelength (λmax)[1][2][3][4][5][6].

-

Quantification: For quantitative analysis, the absorbance at λmax is measured for a series of standard solutions of known concentrations to generate a calibration curve.

Investigation of pH Effect

The influence of pH on the spectral properties and stability of RR198 can be assessed as follows:

Methodology:

-

pH Adjustment: A series of RR198 solutions of the same concentration are prepared. The pH of each solution is adjusted to a specific value using dilute solutions of an acid (e.g., HCl) or a base (e.g., NaOH)[1][7].

-

Spectral Analysis: The UV-Vis absorption spectrum of each pH-adjusted solution is recorded to observe any shifts in λmax or changes in absorbance[7].

-

Stability/Degradation Studies: To assess stability, the absorbance of the pH-adjusted solutions can be monitored over time. For degradation studies, a treatment process (e.g., photocatalysis, adsorption) is applied to the solutions at different pH values, and the change in RR198 concentration is monitored by measuring the absorbance at λmax[1][8].

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical experimental workflow for determining the spectral properties of this compound in an aqueous solution.

Caption: Experimental workflow for UV-Vis spectral analysis of this compound.

Conclusion

This technical guide has summarized the key spectral properties of this compound in aqueous solutions, with a primary focus on its UV-Visible absorption characteristics. The maximum absorbance wavelength (λmax) is consistently reported in the range of 515-520 nm, providing a reliable parameter for its detection and quantification. While the absorbance of RR198 appears stable over a neutral pH range, its degradation and removal are significantly enhanced under acidic conditions, typically between pH 4 and 5. The provided experimental protocols and workflow diagram offer a practical framework for researchers and professionals working with this dye. A thorough understanding of these spectral properties is fundamental for the development of advanced analytical techniques and efficient remediation strategies for wastewaters containing this compound.

References

- 1. chimia.ch [chimia.ch]

- 2. researchgate.net [researchgate.net]

- 3. China this compound Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Assessing the potential of fluorescence spectroscopy to monitor contaminants in source waters and water reuse systems - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C27H18ClN7Na4O16S5 | CID 166507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chembk.com]

- 8. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Photophysical Characteristics of Reactive Red 198

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 198 (RR198) is a monoazo dye belonging to the class of reactive dyes, which are widely utilized in the textile industry for coloring cellulosic fibers. Its chemical structure, characterized by a chromophoric azo group (-N=N-) and reactive groups, allows it to form covalent bonds with fibers, resulting in excellent wash fastness. While its primary application lies in dyeing, understanding the photophysical properties of RR198 is crucial for various scientific and research applications, including environmental monitoring, photocatalytic degradation studies, and potential applications in biomedical imaging and sensing where dye-protein interactions are investigated. This technical guide provides a comprehensive overview of the known photophysical characteristics of this compound and details the experimental protocols for determining these properties.

General Characteristics of this compound

| Property | Value | Reference |

| Chemical Formula | C27H18ClN7Na4O16S5 | [1] |

| Molecular Weight | 984.21 g/mol | [2] |

| CAS Number | 145017-98-7 | [3] |

| Appearance | Dark red powder | [4] |

| Class | Monoazo dye | [5] |

Photophysical Data

A thorough review of the scientific literature reveals a significant focus on the degradation and removal of this compound from wastewater, with limited studies dedicated to a comprehensive characterization of its intrinsic photophysical properties. The available data is summarized below.

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 515 - 520 nm | Aqueous solutions | |

| Molar Absorptivity (ε) | Not Reported | - | - |

| Fluorescence Emission Maximum (λem) | Not Reported | - | - |

| Fluorescence Quantum Yield (ΦF) | Not Reported | - | - |

| Fluorescence Lifetime (τF) | Not Reported | - | - |

The lack of reported data on fluorescence emission, quantum yield, and lifetime suggests that this compound may be a weakly fluorescent compound. Azo dyes, in general, are known to exhibit rapid non-radiative decay pathways from the excited state, which can quench fluorescence.

Experimental Protocols

For researchers seeking to determine the photophysical characteristics of this compound, the following standard experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar absorptivity of the dye.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., deionized water or a buffer solution). From the stock solution, prepare a series of dilutions with concentrations ranging from approximately 1 µM to 50 µM.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the solvent as a blank to zero the instrument.

-

Measurement: Record the absorption spectra of the diluted solutions over a wavelength range of at least 300 nm to 800 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration of the dye.

-

The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot (slope = ε × path length). The path length (l) is typically the width of the cuvette (usually 1 cm).

-

Fluorescence Spectroscopy

This technique is used to determine the fluorescence excitation and emission spectra of the dye.

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Spectrofluorometer Setup: Use a calibrated spectrofluorometer.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the λmax determined from the absorption spectrum (around 515-520 nm).

-

Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 530 nm to 800 nm).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum fluorescence emission (λem) determined from the emission spectrum.

-

Scan the excitation monochromator over a wavelength range that covers the absorption spectrum of the dye (e.g., 300 nm to 600 nm).

-

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. For a dye absorbing around 520 nm, a standard like Rhodamine 6G in ethanol (ΦF ≈ 0.95) could be considered, although the significant spectral difference would require careful instrument correction.

-

Solution Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Measurement:

-

Record the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (ΦF_sample) can be calculated using the following equation: ΦF_sample = ΦF_standard × (Slope_sample / Slope_standard) × (n_sample² / n_standard²) where 'Slope' is the slope of the integrated fluorescence intensity vs. absorbance plot, and 'n' is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

Fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its determination.

Methodology:

-

Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with an excitation wavelength close to the λmax of this compound, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

-

Measurement:

-

Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Acquire the fluorescence decay curve of the this compound solution.

-

-

Data Analysis:

-

The fluorescence decay data is fitted to an exponential decay model, typically after deconvolution with the IRF.

-

For a single exponential decay, the lifetime (τF) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value. The data is often fitted to a multi-exponential decay model to account for complex photophysics.

-

Conclusion

While specific quantitative data on the fluorescence properties of this compound are scarce in the existing literature, its absorption characteristics are well-established. This guide provides the necessary framework and detailed experimental protocols for researchers to thoroughly characterize the photophysical properties of this widely used azo dye. A comprehensive understanding of its absorption, emission, quantum yield, and lifetime is essential for advancing its application in diverse scientific fields beyond the textile industry. The provided workflows and diagrams offer a clear and structured approach for undertaking such investigations.

References

- 1. This compound | C27H18ClN7Na4O16S5 | CID 166507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China this compound Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. researchgate.net [researchgate.net]

"Degradation pathway of Reactive Red 198 under biotic conditions"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biotic degradation pathway of the azo dye Reactive Red 198 (RR-198). The extensive use of RR-198 in the textile industry and its potential environmental impact necessitates a thorough understanding of its microbial degradation. This document summarizes key research findings on the microorganisms, enzymatic mechanisms, metabolic intermediates, and optimal conditions involved in the breakdown of this complex dye molecule.

Microbial Mediators of this compound Degradation

A variety of microorganisms, primarily bacteria, have been identified for their capacity to decolorize and degrade this compound. These microorganisms often employ a two-stage process, initiating with an anaerobic reduction of the azo bond, followed by an aerobic degradation of the resulting aromatic amines.

Key bacterial strains that have demonstrated significant efficacy in the degradation of RR-198 include:

-

Bacillus cereus SKB12: Isolated from dye house effluent sludge, this strain has shown a high potential for RR-198 biotransformation.[1][2]

-

Enterobacter hormaechei SKB16: Also isolated from textile effluent, this bacterium works efficiently in microaerophilic conditions to break down RR-198.[1][2]

-

Alcaligenes sp. AP04: This strain, isolated from activated sludge of a textile printing wastewater treatment plant, can utilize RR-198 as a sole carbon source under aerobic conditions.[3][4]

-

A bacterial consortium of Enterococcus faecalis and Klebsiella variicola: This consortium has demonstrated high removal efficiency of RR-198 from aqueous environments.[5]

In addition to bacteria, other biological systems such as the hairy root cultures of Tagetes patula (Marigold) have also been shown to effectively decolorize and degrade this compound.[6]

Quantitative Data on Degradation Efficiency

The efficiency of this compound degradation is influenced by several physicochemical parameters. The following tables summarize the quantitative data on decolorization and degradation rates achieved by different microbial systems under optimized conditions.

| Microorganism(s) | Initial Dye Conc. (mg/L) | Temperature (°C) | pH | Incubation Time (h) | Decolorization/Removal Efficiency (%) | Reference(s) |

| Bacillus cereus SKB12 | Not Specified | 40 | 6 | Not Specified | 80 | [1][2] |

| Enterobacter hormaechei SKB16 | Not Specified | 40 | 7 | Not Specified | 85 | [1][2] |

| Alcaligenes sp. AP04 | 50-200 | 25 | 7 | 24 | ~90 | [3][4] |

| Enterococcus faecalis & Klebsiella variicola consortium | 10-25 | 37 | 8 | 72 | >98 | [5] |

| Enterococcus faecalis & Klebsiella variicola consortium | 50 | 37 | 8 | 72 | 55.62 | [5] |

| Enterococcus faecalis & Klebsiella variicola consortium | 75 | 37 | 8 | 72 | 25.82 | [5] |

| Enterococcus faecalis & Klebsiella variicola consortium | 100 | 37 | 8 | 72 | 15.42 | [5] |

Enzymatic Machinery of Degradation

The biotic degradation of this compound is primarily an enzyme-driven process. Two key enzymes have been identified as crucial for the breakdown of this azo dye:

-

Azoreductase: This enzyme is responsible for the initial and rate-limiting step in the degradation of azo dyes. It catalyzes the reductive cleavage of the azo bond (-N=N-) under anaerobic or microaerophilic conditions, leading to the formation of colorless aromatic amines.[1][2] This process is often dependent on cofactors like NADH or NADPH as electron donors.[3][4]

-

Laccase: This copper-containing oxidase enzyme plays a role in the subsequent aerobic degradation of the aromatic amines produced by the action of azoreductase. Laccases are involved in the oxidation and detoxification of these potentially harmful intermediates.[1][2]

Degradation Pathway of this compound

The biodegradation of this compound proceeds through a series of metabolic steps, resulting in the formation of smaller, less toxic compounds. The following diagram illustrates the proposed degradation pathway by Bacillus cereus SKB12.

References

- 1. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

- 2. Biodegradation of this compound by textile effluent adapted microbial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microbial Decolorization and Degradation of this compound Azo Dye by a Newly Isolated Alkaligenes Species | Semantic Scholar [semanticscholar.org]

- 5. deepdyve.com [deepdyve.com]

- 6. Azoreductase activity of dye-decolorizing bacteria isolated from the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Toxicology of Reactive Red 198 and its Degradation Byproducts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 198 (RR198) is a widely used synthetic azo dye in the textile industry.[1] Due to incomplete exhaustion during the dyeing process, a significant amount of RR198 is discharged into wastewater, posing potential environmental and health risks.[2] Like many azo dyes, the toxicological profile of RR198 and its degradation byproducts is a subject of concern, primarily due to the potential formation of hazardous aromatic amines upon reductive cleavage of the azo bond.[3][4] This technical guide provides a comprehensive overview of the current knowledge on the toxicology of RR198 and its metabolites, with a focus on quantitative data, experimental methodologies, and relevant cellular signaling pathways.

Data Presentation

The quantitative toxicological data for this compound is notably scarce in publicly available literature. The Safety Data Sheet for RR198 often indicates "no data available" for key toxicological endpoints.[5] This highlights a significant gap in the understanding of the specific toxicity of this compound. The following tables summarize the available data for RR198 and its known degradation byproducts.

Table 1: Quantitative Toxicological Data for this compound (RR198)

| Toxicological Endpoint | Species/System | Value | Reference |

| Acute Oral Toxicity (LD50) | Not available | No data available | [5] |

| Acute Dermal Toxicity (LD50) | Not available | No data available | [5] |

| Acute Inhalation Toxicity (LC50) | Not available | No data available | [5] |

| Aquatic Toxicity (EC50) | Vibrio fischeri | 27.5 ± 4.01 mg/L (parent form) | [6] |

| Vibrio fischeri | 11.4 ± 3.68 mg/L (hydrolysed form) | [6] | |

| Genotoxicity (Ames Test) | Salmonella typhimurium | No data available | [5] |

| Carcinogenicity | Not available | No data available | [5] |

Table 2: Quantitative Toxicological Data for Degradation Byproducts of this compound

| Degradation Byproduct | Toxicological Endpoint | Species/System | Value | Reference |

| 2-Aminonaphthol (2-Naphthylamine) | Carcinogenicity | Human | Known human carcinogen (bladder cancer) | [7][8][9] |

| Genotoxicity | Various | Genotoxic | [10] | |

| Acute Toxicity (EC50) | Vibrio fischeri | 0.1 ± 0.03 mg/L (as 1-amino-2-naphthol) | [6] | |

| p-Aminovinylsulfone ethyl disulfate | Acute Toxicity | Not available | No data available | |

| 1-Aminotriazine, 3-pyridine sulfonic acid | Acute Toxicity | Not available | No data available |

Experimental Protocols

Detailed methodologies for key toxicological assays relevant to the assessment of azo dyes like RR198 are provided below. These are representative protocols synthesized from established methods.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical substances.[11]

Objective: To determine if RR198 or its degradation byproducts can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with different types of histidine mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[12]

-

Plate Incorporation Method:

-

Prepare a top agar solution containing a trace amount of histidine and biotin.

-

To the molten top agar, add the bacterial culture, the test substance (RR198 or its byproduct at various concentrations), and the S9 mix (if required).

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[13]

Microtox® Assay (Acute Aquatic Toxicity)

The Microtox® assay is a rapid and sensitive test for assessing the acute toxicity of substances to aquatic life using the bioluminescent bacterium Vibrio fischeri.[14]

Objective: To determine the concentration of RR198 or its byproducts that causes a 50% reduction in the light output of Vibrio fischeri (EC50).

Methodology:

-

Reagent Preparation: Reconstitute the freeze-dried Vibrio fischeri bacteria in a reconstitution solution.

-

Sample Preparation: Prepare a series of dilutions of the test substance in a suitable diluent (e.g., 2% NaCl solution).

-

Exposure: Add a suspension of the bacteria to each dilution of the test substance and a control.

-

Incubation: Incubate the mixtures at a controlled temperature (e.g., 15°C) for specific time intervals (e.g., 5, 15, and 30 minutes).

-

Luminescence Measurement: Measure the light output of each sample using a luminometer.

-

Data Analysis: Calculate the percentage of light inhibition for each concentration relative to the control. Determine the EC50 value using statistical methods.[6]

Phytotoxicity Test using Vigna radiata

This test assesses the effects of a substance on seed germination and seedling growth.[15]

Objective: To evaluate the phytotoxicity of RR198 and its degradation byproducts on the germination and early growth of Vigna radiata (mung bean).

Methodology:

-

Seed Selection: Use healthy, uniform-sized seeds of Vigna radiata.

-

Exposure:

-

Place a set number of seeds (e.g., 10-20) in petri dishes lined with filter paper.

-

Moisten the filter paper with different concentrations of the test substance or with distilled water (as a control).

-

-

Incubation: Incubate the petri dishes in the dark at a controlled temperature (e.g., 25 ± 2°C) for a specified period (e.g., 5-7 days).

-

Data Collection:

-

Measure the germination percentage.

-

Measure the length of the radicle (root) and plumule (shoot) of the germinated seeds.

-

-

Data Analysis: Calculate the germination index and the percentage of growth inhibition compared to the control.[16][17]

Signaling Pathways and Mechanisms of Toxicity

Azo dyes are known to induce oxidative stress, which can lead to cellular damage.[18][19] A key signaling pathway involved in the cellular response to oxidative stress is the Nrf2-ARE pathway.[20] While direct evidence linking RR198 to this pathway is limited, it is a highly probable mechanism of its toxic action and that of its byproducts.

Nrf2-ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and subsequent protection of the cell from oxidative damage.[5][21]

References

- 1. researchgate.net [researchgate.net]

- 2. static.igem.org [static.igem.org]

- 3. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azo Dyes Toxicity → Term [pollution.sustainability-directory.com]

- 5. researchgate.net [researchgate.net]

- 6. The toxicity of textile reactive azo dyes after hydrolysis and decolourisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]

- 8. The carcinogenic properties of 2-amino-1-naphthol hydrochloride and its parent amine 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 10. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. environmentaljournals.org [environmentaljournals.org]

- 17. scispace.com [scispace.com]

- 18. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 19. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 20. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Technical Guide: Solubility of Reactive Red 198 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Reactive Red 198, a widely used azo dye. While specific quantitative solubility data in a broad range of organic solvents is not extensively documented in publicly available literature, this guide outlines the typical solubility profile for reactive dyes of this class, provides a detailed experimental protocol for determining solubility, and presents a framework for data presentation.

Introduction to this compound

This compound (C.I. 18221) is a synthetic monoazo dye characterized by its vibrant red color and the presence of reactive groups.[1] Its molecular structure contains multiple sulfonic acid groups, which makes it highly soluble in water.[2][3][4][5] This high water solubility is essential for its primary application in the dyeing of cellulosic fibers like cotton.[2][4][5] However, for applications in research, analytical chemistry, and potentially in non-aqueous formulation development, understanding its solubility in organic solvents is crucial.

Reactive dyes, in general, are large, polar molecules. Their solubility in organic solvents is influenced by the polarity of the solvent, the dye's molecular structure, and the presence of functional groups capable of hydrogen bonding. Generally, reactive dyes exhibit limited solubility in non-polar organic solvents and higher solubility in polar aprotic and protic solvents.

Qualitative Solubility of Reactive Azo Dyes

Based on the general characteristics of reactive azo dyes, the expected solubility of this compound in various classes of organic solvents is as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are capable of hydrogen bonding and have a relatively high dielectric constant. Reactive dyes may exhibit some degree of solubility in lower alcohols, which can increase with temperature.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents have a high dielectric constant and are not hydrogen bond donors. They are generally good solvents for polar organic molecules. It is anticipated that this compound would show moderate to good solubility in solvents like DMF and DMSO.

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): These are polar aprotic solvents and may dissolve small amounts of reactive dyes. One study noted the use of a 60% acetone in water mixture to desorb this compound from activated carbon, indicating some solubility in this mixed solvent system.

-

Esters (e.g., Ethyl Acetate): These are moderately polar solvents and are less likely to be effective solvents for highly polar and ionic dyes like this compound.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): These are generally low polarity solvents and are not expected to be good solvents for this compound.

-

Hydrocarbons (e.g., Hexane, Toluene): These are non-polar solvents and are very unlikely to dissolve a polar, ionic dye like this compound.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available dataset on the quantitative solubility of this compound in a wide array of pure organic solvents is not available. Researchers are encouraged to determine these values experimentally based on their specific needs. The following table is provided as a template for organizing and presenting such experimental data.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent Class | Solvent | Solubility (g/L) | Molar Solubility (mol/L) | Observations |

| Alcohols | Methanol | Data not available | Data not available | - |

| Ethanol | Data not available | Data not available | - | |

| Isopropanol | Data not available | Data not available | - | |

| Ketones | Acetone | Data not available | Data not available | - |

| Methyl Ethyl Ketone | Data not available | Data not available | - | |

| Esters | Ethyl Acetate | Data not available | Data not available | - |

| Ethers | Tetrahydrofuran (THF) | Data not available | Data not available | - |

| Amides | Dimethylformamide (DMF) | Data not available | Data not available | - |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | - |

| Hydrocarbons | Toluene | Data not available | Data not available | - |

| Hexane | Data not available | Data not available | - |

Note: The data in this table is for illustrative purposes only and should be populated with experimentally determined values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal shake-flask method, followed by UV-Vis spectrophotometric analysis.

4.1. Materials and Equipment

-

This compound (analytical standard)

-

Organic solvents (HPLC grade or equivalent)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer

-

Analytical balance

4.2. Experimental Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (e.g., deionized water or a solvent in which it is freely soluble) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Calibration Curve Construction:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 518 nm) using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a series of scintillation vials, each containing a known volume of the organic solvent to be tested. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25°C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal time to reach equilibrium.

-

After shaking, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any suspended solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

The resulting concentration is the solubility of this compound in the tested organic solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Mechanism of Action of Reactive Red 198 in Dyeing Processes

Introduction: Reactive Red 198 (RR198) is a high-performance bifunctional reactive azo dye widely utilized in the textile industry for dyeing cellulosic fibers such as cotton and viscose. Its popularity stems from its brilliant red shade, good fastness properties, and high fixation efficiency. As a bifunctional dye, RR198 possesses two distinct reactive groups, which enables it to form highly stable covalent bonds with the fiber, enhancing the durability of the coloration. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, the fundamental mechanisms governing its interaction with cellulosic fibers, the kinetics of the dyeing process, and detailed experimental protocols for its analysis.

Physicochemical Properties of this compound

This compound is a complex anionic dye characterized by a single azo chromophore and two different reactive moieties: a monochlorotriazine (MCT) group and a sulfatoethylsulfone (SES) group, which acts as a precursor to the vinyl sulfone (VS) reactive group. Its key properties are summarized in the table below.

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 145017-98-7 |

| Molecular Formula | C₂₇H₁₈ClN₇Na₄O₁₆S₅ |

| Molecular Weight | 984.21 g/mol |

| Dye Class | Single Azo |

| Reactive Groups | Monochlorotriazine (MCT), Sulfatoethylsulfone (SES) |

General Mechanism of Reactive Dyeing

The application of reactive dyes to cellulosic fibers is a three-stage process designed to maximize dye uptake and covalent bond formation while minimizing the competing side reaction of hydrolysis.

-

Exhaustion: In a neutral aqueous solution, the dye is first adsorbed onto the fiber surface. This process is facilitated by the addition of an electrolyte, typically sodium chloride or sodium sulfate. The electrolyte neutralizes the negative surface charge (zeta potential) of the cellulose fiber in water, reducing the electrostatic repulsion between the anionic dye and the fiber and promoting dye migration from the solution to the fiber surface.[1]

-

Fixation: Covalent bond formation between the dye and the fiber is initiated by adding an alkali, such as sodium carbonate, which raises the pH of the dyebath to approximately 10.5-11.5.[2] This alkaline condition abstracts a proton from the hydroxyl groups of the cellulose, creating a highly nucleophilic cellulosate anion (Cell-O⁻). This anion then attacks the electrophilic centers on the reactive groups of the dye molecule.[2]

-

Wash-off: After the fixation stage, a significant amount of unfixed, hydrolyzed dye remains on the fiber. A rigorous washing process, often involving a series of hot and cold rinses and a soaping treatment, is essential to remove this unfixed dye. This step is critical for achieving good wet fastness properties and preventing color bleeding.[2]

Specific Reaction Mechanisms of this compound

The bifunctional nature of RR198 allows it to react with cellulose via two distinct chemical pathways, which contributes to its high fixation yield, typically between 70-85% for bifunctional dyes.[3]

The monochlorotriazine ring is an electrophilic system. The cellulosate anion (Cell-O⁻) acts as a nucleophile and attacks the carbon atom bonded to the chlorine atom. This results in a nucleophilic substitution reaction, where the chlorine atom is displaced as a chloride ion (Cl⁻), forming a stable ether linkage between the dye and the cellulose fiber.

The sulfatoethylsulfone (Dye-SO₂-CH₂-CH₂-OSO₃⁻) group is not reactive itself but is a stable precursor. Under the alkaline conditions of the fixation stage, it undergoes a β-elimination reaction, releasing the sulfate group and forming the highly electrophilic vinyl sulfone (Dye-SO₂-CH=CH₂) moiety. The cellulosate anion then attacks the terminal carbon of the vinyl group in a nucleophilic conjugate (Michael) addition reaction, forming a second, highly stable ether bond.

The primary factor reducing the efficiency of reactive dyeing is the hydrolysis of the dye. In the alkaline dyebath, hydroxide ions (OH⁻) from water are also present and act as competing nucleophiles. They can react with both the MCT and VS groups of the dye in reactions analogous to those with cellulose. The resulting hydrolyzed dye is no longer capable of forming a covalent bond with the fiber and must be removed during the wash-off stage, contributing to colored effluent.[2] Controlling temperature and pH is crucial to favor the fixation reaction over hydrolysis.[4]

References

- 1. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]

- 2. irjet.net [irjet.net]

- 3. mdpi.com [mdpi.com]

- 4. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

Methodological & Application

Application Notes and Protocols for Reactive Red 198 in Water Treatment Studies

Introduction

Reactive Red 198 (RR198) is a widely used azo dye in the textile industry, known for its vibrant color and strong fixation to fibers.[1][2] However, its complex aromatic structure makes it a persistent and recalcitrant pollutant in textile wastewater, posing significant environmental challenges.[2][3] Due to its stability and representative nature of reactive dyes, RR198 serves as an excellent model pollutant for evaluating the efficacy of various water treatment technologies. These application notes provide detailed protocols and data for researchers and scientists engaged in developing and optimizing methods for the removal of RR198 from aqueous solutions.

Analytical Methods for Quantification

The concentration of this compound in aqueous solutions is typically determined spectrophotometrically. The maximum absorbance wavelength (λmax) for RR198 is consistently reported to be 518 nm or 520 nm.[4][5][6][7]

Protocol: Spectrophotometric Quantification of RR198

-

Instrument: UV-Visible Spectrophotometer.

-

Wavelength: Set the spectrophotometer to measure absorbance at 518 nm.

-

Calibration Curve:

-

Prepare a stock solution of RR198 (e.g., 1000 mg/L) by dissolving a known weight of the dye in distilled water.

-

Prepare a series of standard solutions with known concentrations (e.g., 5, 10, 20, 50, 100 mg/L) by diluting the stock solution.

-

Measure the absorbance of each standard solution at 518 nm.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Measurement:

-

Take a sample of the treated water. If necessary, centrifuge or filter the sample to remove any suspended solids.

-

Measure the absorbance of the sample at 518 nm.

-

Determine the concentration of RR198 in the sample using the calibration curve.

-

-

Calculation of Removal Efficiency: The removal percentage can be calculated using the following equation: Removal (%) = [(C₀ - Cₑ) / C₀] * 100 Where:

-

C₀ is the initial concentration of RR198.

-

Cₑ is the final or equilibrium concentration of RR198.[8]

-

Adsorption Studies

Adsorption is a widely investigated method for RR198 removal due to its simplicity and high efficiency.[8] Various adsorbents have been tested, with chitosan and iron-based materials showing significant promise.

Adsorption onto Chitosan

Chitosan, a biopolymer derived from shrimp shells, has demonstrated high adsorption capacity for RR198.[1][9]

Experimental Protocol: Batch Adsorption with Chitosan

-

Prepare RR198 Solution: Prepare a solution of RR198 with the desired initial concentration (e.g., 100 mg/L) in a flask.

-

Adjust pH: Adjust the pH of the solution to the optimal level, which is reported to be 5.[1][9] Use 0.1 N HCl or NaOH for pH adjustment.

-

Add Adsorbent: Add a known amount of chitosan (e.g., 1 g/L) to the RR198 solution.[1][9]

-

Agitation: Place the flask in a thermostatic incubator shaker and agitate at a constant speed (e.g., 120 rpm) and temperature (e.g., 20°C).[1][9]

-

Sampling: Withdraw samples at specific time intervals (e.g., 0, 10, 20, 30, 40 minutes) to determine the concentration of RR198.[9]

-

Analysis: Centrifuge the withdrawn samples and measure the absorbance of the supernatant using a spectrophotometer at 518 nm.

-

Calculate Adsorption Capacity: The amount of RR198 adsorbed per unit mass of chitosan (qₑ, in mg/g) can be calculated as follows: qₑ = (C₀ - Cₑ) * V / m Where:

-

V is the volume of the solution (L).

-

m is the mass of the adsorbent (g).[8]

-

Table 1: Optimal Conditions for RR198 Adsorption by Chitosan

| Parameter | Optimal Value | Reference |

| pH | 5 | [1][9] |

| Temperature | 20°C | [1][9] |

| Chitosan Dose | 1 g/L | [1][9] |

| Contact Time | 40 minutes | [9] |

| Maximum Adsorption Capacity (Qmax) | 500 mg/g | [1][9] |

Adsorption onto Iron Filings

Iron filings, a waste material, have been shown to be an effective and inexpensive adsorbent for RR198.[4]

Experimental Protocol: Batch Adsorption with Iron Filings

-

Prepare RR198 Solution: Prepare RR198 solutions of varying initial concentrations (e.g., 40-400 mg/L).

-

Adjust pH: Adjust the pH to the optimal value of 3.[4]

-

Add Adsorbent: Add a specific dose of iron filings (e.g., 0.1-1 g) to the solution.[4]

-

Agitation: Agitate the mixture for a predetermined contact time (e.g., 5-120 minutes).[4]

-

Analysis: Separate the iron filings and measure the final RR198 concentration in the supernatant spectrophotometrically at 520 nm.[4]

Table 2: Optimal Conditions and Efficiency for RR198 Adsorption by Iron Filings

| Parameter | Optimal Value / Range | Result | Reference |

| pH | 3 | Maximum adsorption capacity | [4] |

| Contact Time | 60 minutes | Maximum adsorption | [4] |

| Adsorbent Dose | 1 g | 97.28% removal (at 100 mg/L initial concentration) | [4] |

| Initial Concentration | 100 mg/L | 99.2% removal (with 0.8 g dose and 120 min contact time) | [4] |

Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading the complex structure of RR198 through the generation of highly reactive radicals.

Ozonation (O₃) and Peroxone (O₃/H₂O₂)

Ozone-based processes are powerful methods for RR198 degradation. The addition of hydrogen peroxide (H₂O₂) can enhance the process by promoting the formation of hydroxyl radicals.[5]

Experimental Protocol: Ozonation and Peroxone Treatment

-

Prepare RR198 Solution: Prepare a 200 mg/L solution of RR198.[5]

-

Adjust pH: Adjust the solution pH. Alkaline conditions (e.g., pH 9) generally favor degradation.[5]

-

Ozonation: Bubble ozone gas through the solution at a constant rate.

-

Peroxone Process: For the O₃/H₂O₂ process, add an optimal concentration of H₂O₂ (e.g., 0.03 mol/L) to the solution before or during ozonation.[5]

-

Sampling and Analysis: Take samples at regular intervals (e.g., every 10 minutes for 40 minutes) and measure the RR198 concentration and Chemical Oxygen Demand (COD) to assess both decolorization and mineralization.[5][7]

Table 3: Performance of Ozone-Based AOPs for RR198 Degradation

| Process | Optimal pH | Optimal H₂O₂ Dose | Reaction Time | BOD₅/COD Ratio | Reference |

| O₃ | Alkaline | - | 40 min | 0.59 | [5] |

| O₃/H₂O₂ | 9 | 0.03 mol/L | 40 min | 0.63 | [5] |

| Persulfate | Alkaline | 12 mM (Persulfate) | 40 min | 0.73 | [5] |

Photocatalysis

Photocatalysis utilizes semiconductor materials and a light source to generate reactive oxygen species for pollutant degradation.

ZnO-Nd Nanoparticle Photocatalysis

Neodymium-doped zinc oxide (ZnO-Nd) nanoparticles have shown high efficiency in the photocatalytic degradation of RR198.[10]

Experimental Protocol: Photocatalysis with ZnO-Nd

-

Catalyst Suspension: Prepare a suspension of the ZnO-Nd nano-photocatalyst in the RR198 solution (e.g., 0.10 g/L catalyst dosage).[10]

-

pH Adjustment: Adjust the pH of the synthetic wastewater to the optimal value of 5.[10]

-

Photoreactor: Use a suitable photoreactor, such as a falling-film reactor, equipped with a light source (e.g., UV lamp).[10]

-

Irradiation: Irradiate the solution for a specific hydraulic retention time (HRT), for example, up to 120 minutes.[10]

-

Analysis: Collect samples at different time points and analyze the RR198 concentration to determine the decolorization efficiency.[10]

Table 4: Performance of ZnO-Nd Photocatalyst for RR198 Decolorization

| Initial Dye Concentration | Catalyst Dosage | pH | HRT for ~100% Decolorization | Reference |

| 10 ppm | 0.10 g/L | 5 | 90 min | [10] |

| 20 ppm | 0.10 g/L | 5 | 175 min | [10] |

Biodegradation